molecular formula C13H15NO3 B587944 (6-Oxopiperidin-2-yl)(phenyl)acetic acid CAS No. 54593-31-6

(6-Oxopiperidin-2-yl)(phenyl)acetic acid

Cat. No.: B587944
CAS No.: 54593-31-6
M. Wt: 233.267
InChI Key: YMVXGJVBWQZTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Oxopiperidin-2-yl)(phenyl)acetic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxopiperidin-2-yl)(phenyl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scalable synthetic routes that ensure high yield and purity, often leveraging catalytic processes and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (6-Oxopiperidin-2-yl)(phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(6-Oxopiperidin-2-yl)(phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Oxopiperidin-2-yl)(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mechanism of action .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Piperidinone: A ketone derivative of piperidine.

    Phenylacetic acid: An aromatic carboxylic acid with a phenyl group.

Comparison: (6-Oxopiperidin-2-yl)(phenyl)acetic acid is unique due to its combined structural features of piperidine and phenylacetic acid, which confer distinct chemical and biological properties. Unlike simple piperidine or phenylacetic acid, this compound exhibits enhanced reactivity and potential for diverse applications .

Properties

IUPAC Name

2-(6-oxopiperidin-2-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-11-8-4-7-10(14-11)12(13(16)17)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVXGJVBWQZTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740713
Record name (6-Oxopiperidin-2-yl)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54593-31-6
Record name (6-Oxopiperidin-2-yl)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.